molecular formula C21H23N3O4S2 B2434342 1-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide CAS No. 941962-42-1

1-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide

Cat. No. B2434342
CAS RN: 941962-42-1
M. Wt: 445.55
InChI Key: KWGCXNCLPOGRRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, optical activity, and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Heterocyclic Compounds for Analgesic and Anti-inflammatory Applications : A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) reported on the synthesis of novel heterocyclic compounds, including those related to 1-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide. These compounds were evaluated for their cyclooxygenase inhibitory, analgesic, and anti-inflammatory activities, showing promising results in these areas (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antimicrobial Studies : Patel and Agravat (2009) synthesized new pyridine derivatives, including those structurally related to the compound . These derivatives demonstrated considerable antibacterial activity, highlighting the compound's potential in antimicrobial applications (Patel & Agravat, 2009).

  • Evaluation as Anticancer Agents : Research by Rehman et al. (2018) involved synthesizing propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, with an aim to evaluate their potential as anticancer agents. The study reported encouraging results, suggesting the possible use of these compounds, including those related to our compound of interest, in cancer treatment (Rehman et al., 2018).

  • PET Imaging Applications : Wang et al. (2008) synthesized carbon-11 labeled naphthalene-sulfonamides, including derivatives of the compound , for positron emission tomography (PET) imaging of human CCR8. This research signifies the compound's potential in diagnostic imaging and nuclear medicine (Wang et al., 2008).

Molecular Structure Analysis

  • Crystal Structure and Conformation Studies : Banerjee et al. (2002) conducted a study on the crystal structure and molecular conformation of solvated derivatives similar to our compound. The study provided insights into the molecular structure, which could be vital for understanding the compound's biological interactions (Banerjee et al., 2002).

Anticonvulsant and Other Pharmacological Activities

  • Anticonvulsant Agents : Farag et al. (2012) synthesized azoles incorporating a sulfonamide moiety, demonstrating significant anticonvulsive effects. Compounds structurally related to the compound showed promise in treating convulsions (Farag et al., 2012).

  • Serotonin Receptor Agonists : Sonda et al. (2004) synthesized benzamide derivatives as selective serotonin 4 receptor agonists. These compounds, including those structurally similar to our compound, showed potential in enhancing gastrointestinal motility, indicating their utility in digestive disorders (Sonda et al., 2004).

  • Anticancer Evaluation : Turov (2020) studied the anticancer activity of polyfunctional substituted 1,3-thiazoles. Compounds with a piperazine substituent demonstrated effective anticancer properties, suggesting the relevance of compounds structurally related to the compound of interest in cancer treatment (Turov, 2020).

Mechanism of Action

If the compound is a drug or pesticide, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems and produces its effects .

Safety and Hazards

This involves studying the toxicity of the compound, its environmental impact, and precautions that need to be taken while handling it .

Future Directions

This could involve suggesting further studies that could be done to better understand the compound, potential applications of the compound, or modifications that could be made to improve its properties .

properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-14-3-8-18-19(13-14)29-21(22-18)23-20(25)15-9-11-24(12-10-15)30(26,27)17-6-4-16(28-2)5-7-17/h3-8,13,15H,9-12H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGCXNCLPOGRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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